molecular formula C17H20FN3O3S B15116834 4-ethoxy-3-fluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide

4-ethoxy-3-fluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide

Cat. No.: B15116834
M. Wt: 365.4 g/mol
InChI Key: ADDZYROUCHOQLT-UHFFFAOYSA-N
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Description

4-ethoxy-3-fluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-fluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Pyridinyl Group: The pyridinyl group is introduced via a nucleophilic substitution reaction.

    Sulfonamide Formation: The sulfonamide moiety is formed by reacting the intermediate with a sulfonyl chloride in the presence of a base.

    Ethoxy and Fluoro Substitution: The ethoxy and fluoro groups are introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-fluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

4-ethoxy-3-fluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-fluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-ethoxy-3-fluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide: shares structural similarities with other sulfonamide derivatives and azetidine-containing compounds.

    N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide: Lacks the ethoxy and fluoro substituents.

    4-ethoxy-3-fluoro-N-methylbenzene-1-sulfonamide: Lacks the azetidine and pyridinyl groups.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the azetidine ring, pyridinyl group, and sulfonamide moiety makes it a versatile compound for various research and industrial purposes.

Properties

Molecular Formula

C17H20FN3O3S

Molecular Weight

365.4 g/mol

IUPAC Name

4-ethoxy-3-fluoro-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzenesulfonamide

InChI

InChI=1S/C17H20FN3O3S/c1-3-24-16-8-7-14(10-15(16)18)25(22,23)20(2)13-11-21(12-13)17-6-4-5-9-19-17/h4-10,13H,3,11-12H2,1-2H3

InChI Key

ADDZYROUCHOQLT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N(C)C2CN(C2)C3=CC=CC=N3)F

Origin of Product

United States

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